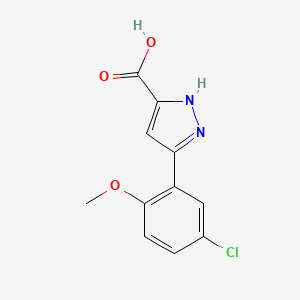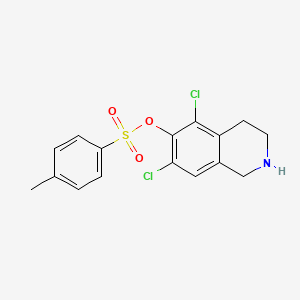![molecular formula C14H13NO4 B11816953 [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate](/img/structure/B11816953.png)
[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Maleimidophenyl butanoic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a maleimide group, which is reactive towards thiol groups, making it useful in crosslinking and conjugation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Maleimidophenyl butanoic acid typically involves the reaction of maleic anhydride with 4-aminophenyl butanoic acid. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide ring . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 4-N-Maleimidophenyl butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-N-Maleimidophenyl butanoic acid undergoes various chemical reactions, including:
Oxidation: The maleimide group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the maleimide group to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the maleimide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of maleic acid derivatives, while reduction can yield maleimide-reduced products .
Applications De Recherche Scientifique
4-N-Maleimidophenyl butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a crosslinking agent in polymer chemistry and as a building block in organic synthesis.
Biology: The compound is employed in the conjugation of biomolecules, such as proteins and peptides, for various biochemical assays.
Medicine: It is used in the development of drug delivery systems and as a linker in the synthesis of antibody-drug conjugates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-N-Maleimidophenyl butanoic acid primarily involves its reactivity towards thiol groups. The maleimide group forms stable thioether bonds with thiols, which is the basis for its use in crosslinking and conjugation reactions . This reactivity is exploited in various applications, including the modification of proteins and the development of drug delivery systems .
Comparaison Avec Des Composés Similaires
- 4-Maleimidophenylacetic acid
- 4-Maleimidophenylpropanoic acid
- 4-Maleimidophenylpentanoic acid
Comparison: 4-N-Maleimidophenyl butanoic acid is unique due to its specific chain length and the presence of the maleimide group, which provides distinct reactivity towards thiols. Compared to similar compounds, it offers a balance between reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C14H13NO4 |
|---|---|
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
[4-(2,5-dioxopyrrol-1-yl)phenyl] butanoate |
InChI |
InChI=1S/C14H13NO4/c1-2-3-14(18)19-11-6-4-10(5-7-11)15-12(16)8-9-13(15)17/h4-9H,2-3H2,1H3 |
Clé InChI |
CKWSVTLNFBGMKR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,4S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816871.png)

![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B11816880.png)




![2-(4-(tert-Butyl)phenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B11816917.png)

![tert-Butyl (3aR,7aR)-5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11816933.png)



![sodium;8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid](/img/structure/B11816977.png)
